BIO 5192

Übersicht

Beschreibung

BIO 5192 ist ein hochspezifischer und potenter Inhibitor des Integrins Alpha-4 Beta-1 (Very Late Antigen-4). Integrine sind Proteine, die die Zellanhaftung und Signaltransduktion erleichtern und in verschiedenen physiologischen Prozessen eine entscheidende Rolle spielen. This compound zielt speziell auf Integrin Alpha-4 Beta-1 ab, was es für Forschungs- und therapeutische Anwendungen wertvoll macht .

Wissenschaftliche Forschungsanwendungen

BIO 5192 has a wide range of scientific research applications:

Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.

Biology: Facilitates the mobilization of hematopoietic stem and progenitor cells, aiding in stem cell research.

Medicine: Investigated for its potential therapeutic effects in conditions like spinal cord injury and autoimmune diseases.

Industry: Utilized in the development of integrin-targeted therapies and diagnostic tools

Wirkmechanismus

Target of Action

BIO 5192 is a highly selective and potent inhibitor of integrin α4β1 (Very Late Antigen-4; VLA-4) . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The α4β1 integrin, also known as VLA-4, plays a crucial role in the adhesion and migration of leukocytes.

Mode of Action

This compound selectively binds to α4β1 over a range of other integrins . This binding interrupts the interaction between VLA-4 and its ligand, VCAM-1 . The disruption of this interaction leads to changes in cell adhesion and migration, particularly affecting hematopoietic stem and progenitor cells (HSPCs).

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VCAM-1/VLA-4 axis . This axis is critical for the adhesion and migration of HSPCs. By inhibiting VLA-4, this compound disrupts this pathway, leading to increased mobilization of HSPCs.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it has been shown that the compound has a terminal half-life of 1.1 hours when administered intravenously at a dose of 1 mg/kg . When administered subcutaneously at doses of 3, 10, and 30 mg/kg, this compound shows half-lives of 1.7, 2.7, and 4.7 hours, respectively .

Result of Action

The primary result of this compound’s action is a significant increase in the mobilization of HSPCs . This effect can be beneficial in various therapeutic contexts, such as stem cell transplantation. Additionally, this compound has been shown to decrease oxidative damage and improve neurological function following spinal cord injury in rats .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that affect the VCAM-1/VLA-4 axis can impact the efficacy of this compound. As an example, it has been shown that the combination of this compound and plerixafor, a CXCR4 antagonist, exerts an additive effect on progenitor mobilization .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

BIO 5192 wird durch einen mehrstufigen Prozess synthetisiert, der die Kupplung verschiedener chemischer Zwischenprodukte beinhaltet. Die wichtigsten Schritte umfassen:

Bildung des Pyrrolidinrings: Dies beinhaltet die Reaktion eines Dichlorphenylsulfonylchlorids mit einem Pyrrolidinderivat.

Kupplungsreaktionen: Das Pyrrolidin-Zwischenprodukt wird dann durch Amidbindungsbildung mit anderen Zwischenprodukten, einschließlich eines Butansäurederivats, gekoppelt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden verwendet, um das Endprodukt auf eine Reinheit von ≥98% zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BIO 5192 unterliegt hauptsächlich:

Substitutionsreaktionen: Mit dem Austausch von funktionellen Gruppen innerhalb des Moleküls.

Oxidations- und Reduktionsreaktionen: Änderung des Oxidationszustands bestimmter Atome innerhalb der Verbindung.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Oft mit Reagenzien wie Natriumhydrid oder Kaliumcarbonat in Lösungsmitteln wie Dimethylsulfoxid (DMSO) durchgeführt.

Oxidationsreaktionen: Typischerweise mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsreaktionen: Häufig mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Werkzeug verwendet, um Integrin-vermittelte Zellanhaftung und Signalwege zu untersuchen.

Biologie: Erleichtert die Mobilisierung von hämatopoetischen Stammzellen und Vorläuferzellen und unterstützt die Stammzellenforschung.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Rückenmarksverletzungen und Autoimmunerkrankungen untersucht.

Industrie: Wird bei der Entwicklung von Integrin-gerichteten Therapien und diagnostischen Werkzeugen eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an Integrin Alpha-4 Beta-1. Diese Bindung hemmt die Interaktion zwischen Integrin Alpha-4 Beta-1 und seinem Liganden, dem vaskulären Zell-Adhäsionsmolekül-1 (VCAM-1). Diese Störung führt zu einer verringerten Zellanhaftung und -migration, was bei Erkrankungen vorteilhaft ist, bei denen eine übermäßige Zellanhaftung zur Krankheitspathologie beiträgt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Plerixafor: Ein niedermolekularer Inhibitor der CXCR-4/SDF-1-Achse, der in Kombination mit BIO 5192 zur verbesserten Mobilisierung hämatopoetischer Stammzellen eingesetzt wird.

Monoklonaler Antikörper TA-2: Ein weiterer Integrin Alpha-4 Beta-1-Inhibitor, jedoch mit einem anderen Wirkmechanismus im Vergleich zu this compound.

Einzigartigkeit

This compound ist aufgrund seiner hohen Spezifität und Potenz für Integrin Alpha-4 Beta-1 einzigartig. Es induziert eine 30-fache Steigerung der Mobilisierung von murinen hämatopoetischen Stamm- und Vorläuferzellen und zeigt eine 3-fache additive Wirkung bei Verwendung mit Plerixafor .

Eigenschaften

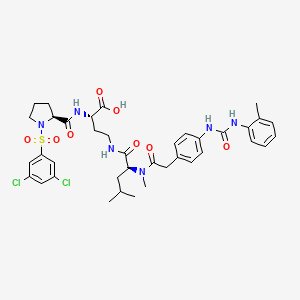

IUPAC Name |

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQBPRHHZPXCKZ-ZDCRTTOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46Cl2N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327613-57-0 | |

| Record name | BIO-5192 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327613570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIO-5192 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W0N209OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.